molecular formula C10H9ClN2 B1607146 7-Chloro-2,4-dimethyl-[1,8]naphthyridine CAS No. 77223-21-3

7-Chloro-2,4-dimethyl-[1,8]naphthyridine

Cat. No.: B1607146
CAS No.: 77223-21-3
M. Wt: 192.64 g/mol
InChI Key: HLCDGFNOHFBIMK-UHFFFAOYSA-N
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Description

Contextual Significance of Naphthyridine Heterocycles in Chemical Science

Nitrogen-containing heterocyclic compounds are organic molecules that incorporate at least one nitrogen atom within a ring structure. ossila.com This class of compounds is of paramount importance in chemical science, largely due to their ubiquitous presence in nature and their diverse applications. They form the core structure of many essential biological molecules, including nucleic acids (purines and pyrimidines), vitamins, and hormones. achmem.com In fact, an analysis of pharmaceuticals approved by the U.S. FDA revealed that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle, underscoring their significance in drug design. nih.gov The electron-rich nature of the nitrogen atom allows these compounds to engage in various interactions, such as hydrogen bonding, which is crucial for binding to biological targets like enzymes and receptors. wikipedia.org Beyond medicine, these compounds are integral to agrochemicals, polymers, dyes, and corrosion inhibitors. nih.govekb.eg

Within the vast family of nitrogen heterocycles, the 1,8-naphthyridine (B1210474) nucleus is recognized as a "privileged scaffold." rsc.org This term refers to molecular frameworks that are capable of binding to a range of different biological targets, making them highly valuable in drug discovery. ekb.eg The 1,8-naphthyridine scaffold has garnered immense interest from researchers due to its synthetic versatility and the broad spectrum of biological activities exhibited by its derivatives. organic-chemistry.orgrsc.org These activities include antimicrobial, anticancer, anti-inflammatory, antiviral, anticonvulsant, and antihypertensive properties, among others. rsc.org The ability to readily synthesize and modify this core structure allows for the development of extensive libraries of compounds for pharmacological screening. organic-chemistry.org

Role of 7-Chloro-2,4-dimethyl-achmem.comorganic-chemistry.orgnaphthyridine as a Synthetic Precursor

The primary role of 7-Chloro-2,4-dimethyl- achmem.comorganic-chemistry.orgnaphthyridine in academic research is that of a synthetic precursor. The key to its utility lies in the reactivity of the chlorine atom at the 7-position. This chloro group acts as a leaving group, enabling nucleophilic substitution reactions. This process allows for the strategic introduction of a wide array of functional groups, thereby serving as a foundation for constructing more complex molecules. For example, related chloro-naphthyridine compounds are used as critical intermediates in the synthesis of pharmaceuticals like Gemifloxacin and other active molecules. ossila.com The Vilsmeier-Haack reaction is one of the methods used to produce chloro-formyl naphthyridine derivatives, which can then be converted into other compounds like chalcones.

The modification of core heterocyclic structures is a cornerstone of modern medicinal chemistry. 7-Chloro-2,4-dimethyl- achmem.comorganic-chemistry.orgnaphthyridine fits perfectly into this research paradigm. It provides a stable, pre-formed naphthyridine skeleton that can be systematically and efficiently functionalized. Researchers can react it with various nucleophiles—such as amines, alcohols, or thiols—to generate a library of novel derivatives. Each new compound can then be tested to explore structure-activity relationships (SAR), helping to identify which chemical modifications lead to desired biological effects. This approach has been successfully used to develop new anti-inflammatory agents and other potentially therapeutic compounds from the broader naphthyridine class.

Scope and Research Imperatives for 7-Chloro-2,4-dimethyl-achmem.comorganic-chemistry.orgnaphthyridine

The principal research imperative for 7-Chloro-2,4-dimethyl- achmem.comorganic-chemistry.orgnaphthyridine is the continued exploration of its synthetic potential. Future research will likely focus on expanding the range of nucleophilic substitution reactions to introduce novel and diverse functionalities at the C7 position. A significant goal is the synthesis of new libraries of 1,8-naphthyridine derivatives built from this precursor. These new molecules can then be subjected to high-throughput screening against a wide array of biological targets. Given the established pharmacological potential of the 1,8-naphthyridine scaffold, there is a strong rationale for investigating these new derivatives as potential leads in the development of novel therapeutic agents for a variety of diseases. organic-chemistry.orgrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2,4-dimethyl-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-5-7(2)12-10-8(6)3-4-9(11)13-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCDGFNOHFBIMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297827
Record name 7-Chloro-2,4-dimethyl-1,8-naphthyridine
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Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77223-21-3
Record name 77223-21-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Chloro-2,4-dimethyl-1,8-naphthyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Synthesis of 7-Chloro-2,4-dimethyl-nih.govyoutube.comnaphthyridine

The construction of the 7-Chloro-2,4-dimethyl- nih.govyoutube.comnaphthyridine scaffold is a multi-step process that typically involves the initial formation of a substituted naphthyridinone precursor followed by a chlorination reaction.

Precursor Material Preparation and Reaction Conditions

The synthesis generally commences with the formation of the core naphthyridine ring system. A common and versatile method for this is the Friedländer annulation, which involves the condensation of a 2-aminopyridine (B139424) derivative with a β-dicarbonyl compound. wikipedia.orgnih.gov For the target molecule, the precursor is 2,4-dimethyl-1,8-naphthyridin-7(1H)-one.

This precursor can be synthesized via a Conrad-Limpach-type reaction. ekb.eg The process starts with the reaction of 6-methyl-2-aminopyridine with a β-ketoester, such as ethyl acetoacetate. This condensation is typically catalyzed by an acid, like polyphosphoric acid (PPA), at elevated temperatures to facilitate the initial condensation and subsequent cyclization, yielding the naphthyridinone core. ekb.eg

Once the 2,4-dimethyl-1,8-naphthyridin-7(1H)-one precursor is obtained, the critical chlorination step is performed to introduce the chloro group at the 7-position. This transformation is commonly achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most widely used reagent for converting hydroxyl or oxo groups on heteroaromatic rings to chloro substituents. researchgate.netrsc.org The reaction involves heating the naphthyridinone precursor with neat phosphorus oxychloride, often in the presence of a base like N,N-dimethylaniline, to drive the reaction to completion. rsc.org After the reaction, the excess POCl₃ is carefully quenched, and the product, 7-Chloro-2,4-dimethyl- nih.govyoutube.comnaphthyridine, is isolated.

Table 1: Synthesis of 7-Chloro-2,4-dimethyl- nih.govyoutube.comnaphthyridine

Step Reaction Type Reactants Reagents/Conditions Product
1 Conrad-Limpach Reaction 6-Methyl-2-aminopyridine, Ethyl acetoacetate Polyphosphoric Acid (PPA), Heat 2,4-Dimethyl-1,8-naphthyridin-7(1H)-one
2 Chlorination 2,4-Dimethyl-1,8-naphthyridin-7(1H)-one Phosphorus oxychloride (POCl₃), Heat 7-Chloro-2,4-dimethyl- nih.govyoutube.comnaphthyridine

Optimization of Synthetic Routes

The efficiency of the Friedländer synthesis and similar cyclization reactions can be highly dependent on the choice of catalyst and reaction medium. While traditional methods often employ strong acids and high temperatures, modern approaches focus on milder and more environmentally benign conditions. The use of ionic liquids as both solvent and catalyst has been shown to improve yields and facilitate product separation for the synthesis of 1,8-naphthyridines. acs.orgacs.org For the chlorination step, optimization typically involves controlling the reaction temperature and time to minimize the formation of side products. The stoichiometry of phosphorus oxychloride can also be adjusted to ensure complete conversion of the starting material.

Derivatization Strategies for 7-Chloro-2,4-dimethyl-nih.govyoutube.comnaphthyridine

The chlorine atom at the C-7 position of the naphthyridine ring is a versatile functional handle, enabling a variety of subsequent chemical transformations. It is an effective leaving group, making it susceptible to nucleophilic substitution, and its presence influences the reactivity of the heterocyclic core.

Nucleophilic Displacement at the Chloro Position (e.g., with phenylhydrazine)

The electron-deficient nature of the pyridine (B92270) ring activates the C-7 chloro substituent towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride ion by a wide range of nucleophiles. A key example of this reactivity is the reaction with hydrazines, such as phenylhydrazine.

When 7-Chloro-2,4-dimethyl- nih.govyoutube.comnaphthyridine is treated with phenylhydrazine, a nucleophilic displacement occurs, yielding 7-(2-phenylhydrazinyl)-2,4-dimethyl-1,8-naphthyridine. This reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF). The resulting hydrazinyl-naphthyridine is a crucial intermediate for the synthesis of more complex fused heterocyclic systems. researchgate.net This strategy is not limited to hydrazines; other nucleophiles like amines and alkoxides can also be employed to generate diverse libraries of substituted naphthyridines. nih.gov

Annulation Reactions Leading to Fused Heterocyclic Systems (e.g., Triazolo[4,3-a]nih.govyoutube.comnaphthyridines)

Annulation, or ring-forming, reactions provide a powerful method for building complex polycyclic structures from the 7-Chloro-2,4-dimethyl- nih.govyoutube.comnaphthyridine scaffold. A prominent example is the construction of the triazolo[4,3-a] nih.govyoutube.comnaphthyridine system.

This synthesis is a two-step process that begins with the aforementioned nucleophilic displacement of the 7-chloro group with a hydrazine (B178648). The resulting 7-hydrazinyl-1,8-naphthyridine intermediate is then subjected to an oxidative cyclization reaction. This can be achieved by reacting the intermediate with an aldehyde or ketone to form a hydrazone, which is subsequently oxidized to induce ring closure. Reagents like chloramine-T or chloranil (B122849) under microwave irradiation have proven effective for this transformation, leading to the formation of the fused 1,2,4-triazole (B32235) ring. researchgate.net This annulation strategy results in the formation of substituted 1,2,4-triazolo[4,3-a] nih.govyoutube.comnaphthyridines, a class of compounds with significant interest in medicinal chemistry.

Table 2: Synthesis of Triazolo[4,3-a] nih.govyoutube.comnaphthyridines

Step Reaction Type Starting Material Reagents/Conditions Product
1 Nucleophilic Substitution 7-Chloro-2,4-dimethyl- nih.govyoutube.comnaphthyridine Hydrazine hydrate, Ethanol, Reflux 7-Hydrazinyl-2,4-dimethyl-1,8-naphthyridine
2 Oxidative Cyclization 7-Hydrazinyl-2,4-dimethyl-1,8-naphthyridine Aromatic aldehyde, Chloramine-T, Methanol, Microwave Substituted 1,2,4-Triazolo[4,3-a] nih.govyoutube.comnaphthyridine

Direct Functionalization of the Naphthyridine Core (e.g., Bromination at C-3)

Beyond reactions at the chloro-substituted position, the naphthyridine core itself can undergo direct functionalization. Electrophilic aromatic substitution reactions can be directed to specific positions on the ring system, guided by the electronic effects of the existing substituents and nitrogen atoms.

Specifically, the bromination of 7-Chloro-2,4-dimethyl- nih.govyoutube.comnaphthyridine can be achieved to install a bromine atom at the C-3 position, yielding 3-Bromo-7-chloro-2,4-dimethyl- nih.govyoutube.comnaphthyridine. This transformation is accomplished using an electrophilic brominating agent. N-Bromosuccinimide (NBS) is a common and effective reagent for such reactions, often used in a solvent like acetonitrile (B52724) or with a catalytic amount of acid. nih.govyoutube.comnih.govwisdomlib.org The methyl groups at C-2 and C-4 are electron-donating, activating the C-3 position towards electrophilic attack, thus favoring substitution at this site. This direct functionalization provides another avenue for creating structural diversity from the parent compound.

Advanced Synthetic Approaches for 1,8-Naphthyridine (B1210474) Derivatives

The synthesis of 1,8-naphthyridine derivatives, a scaffold of significant interest in medicinal chemistry, has evolved to include sophisticated and efficient methods. researchgate.net These strategies aim to improve yields, reduce reaction times, and introduce molecular diversity for various applications. researchgate.netosi.lv Key advanced approaches include specialized cyclization reactions, one-pot multi-component reactions, and innovative catalytic methods. osi.lv

Cyclization Reactions for Naphthyridine Ring Formation

The formation of the bicyclic 1,8-naphthyridine core is most commonly achieved through cyclization reactions. The Friedländer annulation is a classic and versatile method for this purpose, involving the condensation of a 2-aminopyridine derivative with a compound containing a reactive carbonyl group. nih.govnih.gov

The general mechanism of the Friedländer synthesis involves the reaction between an ortho-aminoaryl aldehyde or ketone and a compound with a α-methylene group adjacent to a carbonyl. nih.gov For the synthesis of 1,8-naphthyridines, a 2-aminonicotinaldehyde or a related 2-aminopyridyl ketone serves as the key starting material. nih.govrsc.org This is reacted with a ketone, such as acetylacetone, which would be a logical precursor for the 2,4-dimethyl substitution pattern seen in the target molecule. The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to form the aromatic naphthyridine ring. nih.gov

Recent advancements in the Friedländer reaction have focused on developing more environmentally friendly and efficient conditions. This includes the use of water as a solvent and biocompatible ionic liquids like choline (B1196258) hydroxide (B78521) (ChOH) as catalysts, which can facilitate gram-scale synthesis with excellent yields. nih.govacs.org For instance, the reaction of 2-aminonicotinaldehyde with acetone (B3395972) in water, catalyzed by ChOH, produces 2-methyl-1,8-naphthyridine in near-quantitative yield. nih.gov Similarly, basic ionic liquids such as [Bmmim][Im] have been employed as both catalyst and solvent, proving effective for the synthesis of various substituted 1,8-naphthyridines under solvent-free conditions. nih.govacs.org

Table 1: Examples of Friedländer Cyclization for 1,8-Naphthyridine Synthesis

2-Aminopyridine PrecursorCarbonyl CompoundCatalyst/SolventProductYieldReference
2-AminonicotinaldehydeAcetoneCholine Hydroxide / H₂O2-Methyl-1,8-naphthyridine99% nih.gov
2-Amino-3-pyridinecarboxaldehyde2-Phenylacetophenone[Bmmim][Im] (ionic liquid)2,3-Diphenyl-1,8-naphthyridine92% nih.govacs.org
2-AminonicotinaldehydesUnspecified Ketones-1,8-Naphthyridines- rsc.org

Multi-component Reactions for Complex Naphthyridine Scaffolds

Multi-component reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules like 1,8-naphthyridine derivatives in a single synthetic step. researchgate.netresearchgate.net These reactions are highly convergent, forming several chemical bonds in one pot, which enhances efficiency and reduces waste. researchgate.net

A common MCR approach for 1,8-naphthyridines involves the condensation of a substituted 2-aminopyridine, an aldehyde, and an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686). researchgate.netorganic-chemistry.org This method allows for the introduction of diverse substituents onto the naphthyridine core. For example, a three-component reaction of 2-aminopyridines, various aldehydes, and malononitrile or methyl/ethyl cyanoacetate can be catalyzed by N-bromosulfonamides like TBBDA or PBBS under mild, room temperature conditions to produce functionalized 1,8-naphthyridines in good to high yields. researchgate.netorganic-chemistry.org The choice of aldehyde and active methylene compound directly influences the substitution pattern at positions 3 and 4 of the resulting naphthyridine ring.

This one-pot synthesis is valued for its simple procedure, easy work-up, and the reusability of certain catalysts, making it a significant green chemistry approach. researchgate.net The reaction of 2-aminopyridine, various aromatic aldehydes, and ethyl cyanoacetate using morpholine (B109124) as a catalyst in an aqueous medium under ultrasound irradiation has been reported for the synthesis of 2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carbonitriles. researchgate.net

Table 2: Multi-component Synthesis of 1,8-Naphthyridine Derivatives

Amine ComponentAldehyde ComponentActive Methylene CompoundCatalystProduct TypeYield RangeReference
Substituted 2-aminopyridinesAromatic aldehydesMalononitrile or Ethyl cyanoacetateTBBDA or PBBSSubstituted 1,8-naphthyridines65-90% organic-chemistry.org
2-AminopyridineSubstituted aldehydesEthyl cyanoacetateMorpholine2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridinesHigh researchgate.net

Catalytic Methods in Naphthyridine Synthesis (e.g., Ultrasound-Assisted Reactions)

The use of novel catalytic methods has significantly improved the synthesis of 1,8-naphthyridines. Sonochemistry, or the application of ultrasonic irradiation, has emerged as a valuable green chemistry tool to accelerate these reactions. kau.edu.sasemanticscholar.org Ultrasound enhances chemical reactivity through acoustic cavitation, leading to shorter reaction times, milder conditions, and often higher yields compared to conventional heating methods. kau.edu.saresearchgate.netijmr.net.in

The synthesis of various heterocyclic systems fused to a 1,8-naphthyridine core has been shown to be more efficient under ultrasonic irradiation. kau.edu.sasemanticscholar.org For instance, the synthesis of novel pyrazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole derivatives attached to a 2,7-dimethyl-1,8-naphthyridine (B83737) moiety demonstrated a significant reduction in reaction time from hours to minutes, with yields increasing from a range of 69-83% to 88-96% under ultrasound conditions. kau.edu.sasemanticscholar.org

A one-pot multicomponent reaction to synthesize 2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives also benefits from ultrasonic irradiation, using morpholine as a catalyst in water. researchgate.net This method highlights the synergy between MCRs and ultrasound technology to create environmentally friendly synthetic pathways. researchgate.netekb.eg

Besides ultrasound, other catalytic systems have been developed. Lewis acids such as N,N,N′, N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) and poly(N,N′-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) have been used effectively in three-component syntheses of 1,8-naphthyridines at room temperature. organic-chemistry.org These catalysts are stable, inexpensive, and can be reused, adding to the sustainability of the process. researchgate.netorganic-chemistry.org

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of 1,8-Naphthyridine Derivatives

Reaction TypeConventional Method (Time)Conventional Method (Yield)Ultrasound Method (Time)Ultrasound Method (Yield)Reference
Synthesis of pyrazole-naphthyridinesSeveral hours69-83%Minutes88-96% kau.edu.sasemanticscholar.org
Synthesis of oxadiazole/thiadiazole/triazole-naphthyridinesSeveral hours69-83%Minutes88-96% semanticscholar.org

Structural Elucidation and Spectroscopic Characterization of Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the complex architecture of substituted naphthyridines. ipb.ptrsc.orgnih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. ipb.pt

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. For 7-Chloro-2,4-dimethyl- ipb.ptbeilstein-journals.orgnaphthyridine, COSY spectra would reveal correlations between the protons on the pyridinone rings, for instance, between H-5 and H-6, helping to trace the connectivity within the aromatic system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This allows for the direct assignment of a proton signal to the carbon atom to which it is attached. For example, the signals for the methyl protons would show a direct correlation to the signals of the methyl carbons. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique is crucial for piecing together the molecular skeleton. It reveals couplings between protons and carbons that are separated by two or three bonds (²J_CH_ and ³J_CH_). ipb.pt In the context of 7-Chloro-2,4-dimethyl- ipb.ptbeilstein-journals.orgnaphthyridine, HMBC would show correlations from the methyl protons to the quaternary carbons of the naphthyridine ring (C-2 and C-4) and adjacent carbons. It would also be critical in confirming the position of the chloro-substituent by observing correlations (or lack thereof) from neighboring protons to C-7.

Table 1: Expected 2D NMR Correlations for 7-Chloro-2,4-dimethyl-[ ipb.pt(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGYlMKWFBAhRliHfKtwqpbGjoQWc3AQug4S0s5eaJ-icFpEiZJqPoHbqeieH_2972fbMBYGn18xJP2ck794Iy9JG7mWihltAJNb312OUFmVN5cl3v9vHR_So93b-Z5fsjCy)][ beilstein-journals.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpwv5x2TBjdEdXEkk3qU6KZi1Ya_BDSDZGJCcQpA7aTgPGG3-HSJVROxOfEe1_VLZK8-OzNhegORVplKjXN6Ty1cO4CvlTmxImOE10dmx3lnB9B5bgBSYC6a6ihA4Q8E7SdFCl7QEHWQGfcI2yQEGip10%3D)]naphthyridine
TechniqueCorrelated NucleiPurpose in Structural Confirmation
COSYH-5 ↔ H-6Confirms adjacent protons on the pyridine (B92270) ring.
HSQCCH₃ (protons) ↔ CH₃ (carbons) at C2/C4 H-3 ↔ C-3 H-5 ↔ C-5 H-6 ↔ C-6Assigns protons to their directly attached carbons.
HMBCCH₃ (protons at C2) ↔ C-2, C-3 CH₃ (protons at C4) ↔ C-3, C-4, C-4a H-5 ↔ C-4, C-6, C-7, C-8aEstablishes the connectivity across the entire molecular framework, including placement of substituents.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For 7-Chloro-2,4-dimethyl- ipb.ptbeilstein-journals.orgnaphthyridine (C₁₀H₉ClN₂), HRMS can distinguish its exact mass from other potential compounds with the same nominal mass. cymitquimica.com This precise measurement is critical for confirming the identity of a newly synthesized compound and ruling out alternative structures. The presence of chlorine is readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, heterocyclic compounds like naphthyridines. ddtjournal.com In ESI-MS, the sample is dissolved in a polar solvent and sprayed through a high-voltage capillary, generating gaseous ions. For 7-Chloro-2,4-dimethyl- ipb.ptbeilstein-journals.orgnaphthyridine, ESI in positive ion mode would typically produce the protonated molecule, [M+H]⁺. This technique is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures and confirm the molecular weight of the target compound. nih.gov

Table 2: Mass Spectrometry Data for 7-Chloro-2,4-dimethyl-[ ipb.pt(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGYlMKWFBAhRliHfKtwqpbGjoQWc3AQug4S0s5eaJ-icFpEiZJqPoHbqeieH_2972fbMBYGn18xJP2ck794Iy9JG7mWihltAJNb312OUFmVN5cl3v9vHR_So93b-Z5fsjCy)][ beilstein-journals.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpwv5x2TBjdEdXEkk3qU6KZi1Ya_BDSDZGJCcQpA7aTgPGG3-HSJVROxOfEe1_VLZK8-OzNhegORVplKjXN6Ty1cO4CvlTmxImOE10dmx3lnB9B5bgBSYC6a6ihA4Q8E7SdFCl7QEHWQGfcI2yQEGip10%3D)]naphthyridine
TechniqueExpected IonCalculated Mass (m/z)Information Provided
HRMS[M]⁺ (³⁵Cl)192.0454Confirms elemental formula (C₁₀H₉³⁵ClN₂).
HRMS[M]⁺ (³⁷Cl)194.0425Confirms presence of chlorine via isotopic pattern.
ESI-MS[M+H]⁺ (³⁵Cl)193.0532Confirms molecular weight and provides a parent ion for fragmentation studies.

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of 7-Chloro-2,4-dimethyl- ipb.ptbeilstein-journals.orgnaphthyridine would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. ekb.eg These include C-H stretches from the methyl groups and aromatic rings, C=C and C=N stretching vibrations within the naphthyridine core, and a C-Cl stretching vibration in the fingerprint region. The analysis of these bands confirms the presence of the key functional groups within the molecule. ekb.egresearchgate.net

Table 3: Characteristic IR Absorption Bands for 7-Chloro-2,4-dimethyl-[ ipb.pt(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGYlMKWFBAhRliHfKtwqpbGjoQWc3AQug4S0s5eaJ-icFpEiZJqPoHbqeieH_2972fbMBYGn18xJP2ck794Iy9JG7mWihltAJNb312OUFmVN5cl3v9vHR_So93b-Z5fsjCy)][ beilstein-journals.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpwv5x2TBjdEdXEkk3qU6KZi1Ya_BDSDZGJCcQpA7aTgPGG3-HSJVROxOfEe1_VLZK8-OzNhegORVplKjXN6Ty1cO4CvlTmxImOE10dmx3lnB9B5bgBSYC6a6ihA4Q8E7SdFCl7QEHWQGfcI2yQEGip10%3D)]naphthyridine
Frequency Range (cm⁻¹)VibrationFunctional Group
3100-3000C-H StretchAromatic Ring
3000-2850C-H StretchMethyl Groups (CH₃)
1620-1580C=N StretchNaphthyridine Ring
1550-1450C=C StretchAromatic Ring
800-600C-Cl StretchAryl Halide

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy involves the interaction of ultraviolet (UV) and visible light with a molecule, causing the promotion of electrons to higher energy orbitals. The rigid, π-conjugated ring system of 1,8-naphthyridine (B1210474) derivatives gives them distinct photophysical properties. researchgate.net The absorption and emission characteristics are influenced by the substituents on the naphthyridine core. beilstein-journals.org

For 7-Chloro-2,4-dimethyl- ipb.ptbeilstein-journals.orgnaphthyridine, the UV-Vis absorption spectrum is expected to show bands corresponding to π→π* transitions within the aromatic system. The presence of the chloro and methyl groups can cause slight shifts (bathochromic or hypsochromic) in the absorption maxima compared to the unsubstituted parent compound. While many naphthyridine derivatives are known to be fluorescent, the presence of the heavy chlorine atom at the 7-position could potentially quench fluorescence through intersystem crossing, although this would require experimental verification. beilstein-journals.orgresearchgate.net

Table 4: Expected Photophysical Properties for 7-Chloro-2,4-dimethyl-[ ipb.pt(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGYlMKWFBAhRliHfKtwqpbGjoQWc3AQug4S0s5eaJ-icFpEiZJqPoHbqeieH_2972fbMBYGn18xJP2ck794Iy9JG7mWihltAJNb312OUFmVN5cl3v9vHR_So93b-Z5fsjCy)][ beilstein-journals.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpwv5x2TBjdEdXEkk3qU6KZi1Ya_BDSDZGJCcQpA7aTgPGG3-HSJVROxOfEe1_VLZK8-OzNhegORVplKjXN6Ty1cO4CvlTmxImOE10dmx3lnB9B5bgBSYC6a6ihA4Q8E7SdFCl7QEHWQGfcI2yQEGip10%3D)]naphthyridine
PropertyExpected ObservationOrigin
UV-Vis AbsorptionAbsorption maxima (λ_max) in the UV region.π→π* electronic transitions within the conjugated naphthyridine core.
FluorescencePotentially weak or quenched emission.The heavy chlorine atom may promote non-radiative decay pathways (intersystem crossing).
SolvatochromismShift in λ_max with changing solvent polarity.Differential stabilization of the ground and excited states by the solvent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for examining the electronic transitions within a molecule. For derivatives of 7-chloro-2,4-dimethyl- ekb.egscience-softcon.denaphthyridine, particularly its metal complexes, the UV-Vis spectrum provides valuable information on both ligand-centered and metal-to-ligand charge transfer (MLCT) transitions.

In general, the electronic absorption spectra of 1,8-naphthyridine derivatives and their metal complexes exhibit distinct absorption bands. The high-energy bands, typically observed in the ultraviolet region, are assigned to π→π* transitions within the aromatic naphthyridine ring system. For instance, in a series of benzimidazole-metal complexes, which are also nitrogen-containing heterocyclic compounds, these internal ligand transitions are observed as sharp peaks at wavelengths such as 210 nm, 255 nm, and 270 nm. ekb.eg Similarly, a 2,7-bis-Boc-L-alanine-1,8-naphthyridine ligand shows a π→π* transition with a maximum absorption (λmax) at approximately 340 nm. researchgate.net

Upon complexation with a metal ion, new absorption bands often appear at longer wavelengths, in the visible region of the spectrum. These bands are generally attributed to metal-to-ligand charge transfer (MLCT) transitions. For example, rhenium(I) complexes of related 1,8-naphthyridine ligands are reddish-orange, with absorptions in the visible region around 375–500 nm. researchgate.net The precise location and intensity of these MLCT bands are sensitive to the nature of the metal ion, its oxidation state, and the coordination environment. The interaction of a chromium(III) ion with a 1,8-naphthyridine derivative resulted in the appearance of a new absorption band centered at about 365 nm. researchgate.net

The UV-Vis spectra of different metal complexes with ligands analogous to 7-chloro-2,4-dimethyl- ekb.egscience-softcon.denaphthyridine can help infer their coordination geometry. For example, a square planar geometry was suggested for a copper(II) complex based on its absorption band at 472 nm, while a tetrahedral structure for a cobalt(II) complex was indicated by a band at 635 nm. ekb.eg

Table 1: Illustrative UV-Vis Absorption Data for Analagous N-Heterocyclic Complexes

Compound/Complex Typeλmax (nm)AssignmentReference
Cobalt(II)-benzimidazole complex210, 255, 270π→π* (ligand-centered) ekb.eg
2,7-Bis-Boc-L-alanine-1,8-naphthyridine~340π→π* (ligand-centered) researchgate.net
Rhenium(I)-1,8-naphthyridine complex375-500MLCT researchgate.net
Copper(II)-pyridyl-arylidene complex472d-d transition (2B1g → 2A1g) ekb.eg
Cobalt(II)-pyridyl-arylidene complex635d-d transition (4A2(F) → 4T1(F)) ekb.eg

This table presents data from compounds analogous to derivatives of 7-Chloro-2,4-dimethyl- ekb.egscience-softcon.denaphthyridine to illustrate typical spectroscopic features.

Photoluminescence Studies of Derived Complexes

Photoluminescence spectroscopy investigates the light-emitting properties of molecules after they have absorbed light. This is a particularly important characterization technique for metal complexes of 1,8-naphthyridine derivatives, as many of these complexes exhibit luminescence, making them of interest for applications in sensors, displays, and as biological probes.

The emission properties of these complexes are highly dependent on the nature of the ligand, the metal center, and the surrounding environment. For instance, a rhenium(I) complex with 2,7-dimethyl-1,8-naphthyridine (B83737) was found to be luminescent in both the solid state and in solution. researchgate.net In the solid state, the emission was attributed to a 3MLCT excited state, which is a common emissive state for such heavy metal complexes. researchgate.net However, in solution, a ligand-centered emission was observed, suggesting that the coordination environment can significantly influence the nature of the excited state. researchgate.net

Copper(I) complexes are also well-known for their luminescent properties. chemrxiv.org Solid-state photophysical measurements of copper(I) complexes with anionic N-heterocyclic carbene and pyridine ligands revealed visible luminescence upon irradiation with UV light. The emission characteristics, such as the wavelength and the width of the emission band, were found to be highly sensitive to the coordination number of the copper ion and the electronic nature of the ancillary ligands. chemrxiv.org

The emission spectra of a 1,8-naphthyridine derivative designed as a fluorescent probe showed an emission maximum (λem) at approximately 375 nm in methanol. researchgate.net The luminescence of such compounds can be quenched or enhanced upon binding to metal ions, a property that is exploited in the design of chemical sensors.

Table 2: Illustrative Photoluminescence Data for Analagous 1,8-Naphthyridine Complexes

Complex/CompoundEmission Maximum (λem)Emitting StateConditionsReference
fac-[Re(CO)3(2,7-dimethyl-1,8-naphthyridine)Cl]Not specified3MLCTSolid State researchgate.net
fac-[Re(CO)3(2,7-dimethyl-1,8-naphthyridine)Cl]Not specifiedLigand-centeredSolution researchgate.net
2,7-Bis-Boc-L-alanine-1,8-naphthyridine~375 nmπ*→πMethanol researchgate.net
Rhenium(I)-1,8-naphthyridine complexes600-700 nmLikely 3MLCTSolid State researchgate.net

This table presents data from compounds analogous to derivatives of 7-Chloro-2,4-dimethyl- ekb.egscience-softcon.denaphthyridine to illustrate typical photoluminescent properties.

Electron Paramagnetic Resonance (EPR) Spectroscopy (for relevant metal complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively used for studying chemical species that have one or more unpaired electrons. This makes it an invaluable tool for the characterization of paramagnetic metal complexes, such as those formed with copper(II), cobalt(II), or other transition metals in certain oxidation states.

For a hypothetical paramagnetic metal complex of 7-chloro-2,4-dimethyl- ekb.egscience-softcon.denaphthyridine, EPR spectroscopy would provide detailed information about the electronic environment of the unpaired electron and its interaction with nearby magnetic nuclei. The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants.

The g-factor provides information about the electronic structure of the metal ion in the complex. The deviation of the g-factor from that of a free electron (g ≈ 2.0023) is indicative of the spin-orbit coupling and the nature of the metal-ligand bonds.

Hyperfine coupling arises from the interaction of the electron spin with the nuclear spin of the metal ion and any coordinating ligand atoms (like 14N). For instance, in a copper(II) complex (d9, S=1/2), the electron spin would couple with the nuclear spin of copper (63Cu and 65Cu, both with I=3/2), resulting in a characteristic four-line hyperfine splitting pattern in the EPR spectrum. Further splitting could arise from coupling to the nitrogen atoms of the naphthyridine ring.

While no specific EPR data for complexes of 7-chloro-2,4-dimethyl- ekb.egscience-softcon.denaphthyridine were found, studies on other paramagnetic complexes provide a framework for what to expect. For example, the EPR spectra of copper(II) and cobalt(II) complexes with other nitrogen-donating ligands have been used to confirm their oxidation states and provide insights into their coordination geometries.

Reactivity Studies and Reaction Mechanisms

Reactivity of the Chlorine Substituent

The chlorine atom at the 7-position of the naphthyridine ring is a key site for chemical modification, primarily through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing halo-aza-aromatic compounds like 7-Chloro-2,4-dimethyl- researchgate.netmdpi.comnaphthyridine. The reaction generally proceeds via a two-step addition-elimination mechanism. wikipedia.orgyoutube.com In this process, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity of the ring is then restored by the departure of the leaving group.

The presence of the two nitrogen atoms in the researchgate.netmdpi.comnaphthyridine ring system significantly activates the molecule towards nucleophilic attack. These nitrogen atoms are strongly electron-withdrawing, which helps to stabilize the negative charge of the Meisenheimer intermediate through resonance. wikipedia.org This activation is most effective when the electron-withdrawing groups are positioned ortho or para to the leaving group, which is the case for the chlorine at the 7-position in the researchgate.netmdpi.comnaphthyridine scaffold.

Conversely, the two methyl groups at the 2- and 4-positions are electron-donating. libretexts.org In the context of nucleophilic aromatic substitution, electron-donating groups generally have a deactivating effect, as they destabilize the negatively charged intermediate. masterorganicchemistry.com However, the powerful activating effect of the ring nitrogens typically overcomes the deactivating influence of the methyl groups, allowing substitution reactions to occur. For instance, the synthesis of various heterocyclic derivatives has been achieved starting from chloro-substituted methyl-1,8-naphthyridines, demonstrating the viability of nucleophilic displacement of the chlorine atom. researchgate.net A prominent example of such a reaction is the amination to produce amino-naphthyridine derivatives, such as the synthesis of 7-Acetylamino-2,4-dimethyl-1,8-naphthyridine from an amino precursor. nih.gov

Table 1: Factors Influencing Nucleophilic Aromatic Substitution on 7-Chloro-2,4-dimethyl- researchgate.netmdpi.comnaphthyridine

FeatureEffect on SNAr ReactivityRationale
researchgate.netmdpi.comNaphthyridine Ring Nitrogens ActivatingStrongly electron-withdrawing, stabilize the negative charge of the Meisenheimer intermediate through resonance. wikipedia.org
Chlorine at C7 Leaving GroupThe C-Cl bond is broken in the elimination step of the SNAr mechanism.
Methyl Groups at C2 and C4 DeactivatingElectron-donating by induction, which can destabilize the anionic Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.com
Nucleophile Strength Rate DeterminingStronger nucleophiles generally lead to faster reaction rates.

Reactivity of the Naphthyridine Ring System

Beyond the substitution at the chloro-position, the naphthyridine core itself exhibits characteristic reactivity, including redox behavior and participation in metal-catalyzed transformations.

Oxidation and Reduction Pathways

The electrochemical properties of 1,8-naphthyridine (B1210474) derivatives are of interest for their potential applications in materials science and as catalysts. The electron-deficient nature of the 1,8-naphthyridine ring system suggests that it is more susceptible to reduction than oxidation. Electrochemical studies, such as cyclic voltammetry, on related heterocyclic systems indicate that the reduction potentials can be influenced by the nature and position of substituents on the ring. mdpi.com

Metal-Catalyzed Coupling Reactions

The chlorine substituent at the 7-position makes 7-Chloro-2,4-dimethyl- researchgate.netmdpi.comnaphthyridine an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Common examples include the Suzuki, Heck, and Sonogashira reactions, which are typically catalyzed by palladium complexes.

These catalytic cycles generally involve three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the naphthyridine.

Transmetalation: A second reagent (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center.

Reductive Elimination: The two coupled fragments are eliminated from the palladium, regenerating the palladium(0) catalyst and forming the new product.

The synthesis of substituted 1,8-naphthyridines often employs these methods to introduce a wide range of functional groups, highlighting the versatility of chloro-naphthyridines as building blocks in organic synthesis.

Coordination Chemistry of Naphthyridine-Derived Ligands

The two nitrogen atoms of the researchgate.netmdpi.comnaphthyridine core are positioned to act as a bidentate chelating ligand, forming stable complexes with a variety of metal ions.

Formation of N-Heterocyclic Carbene (NHC) Ligands (e.g., from triazolo-naphthyridines)

N-Heterocyclic carbenes (NHCs) have become a major class of ligands in organometallic chemistry and catalysis. nih.govresearchgate.net While the direct formation of an NHC from the naphthyridine ring itself is not typical, the naphthyridine scaffold can be functionalized with precursor moieties that can be converted into NHCs.

A common route to NHCs involves the deprotonation of azolium salts, such as imidazolium (B1220033) or triazolium salts. nih.govresearchgate.net Although direct literature on the synthesis of NHCs from triazolo- researchgate.netmdpi.comnaphthyridines is scarce, the principle can be illustrated by the well-established synthesis of other naphthyridine-functionalized NHCs. For example, a naphthyridine unit can be appended to an imidazole (B134444) ring, which is then quaternized to form an imidazolium salt. Subsequent deprotonation with a strong base yields the N-heterocyclic carbene, which remains attached to the naphthyridine moiety. This resulting ligand can then coordinate to metal centers, with the potential for the naphthyridine nitrogen atoms to also participate in coordination, leading to multidentate ligands. The synthesis of such NHC ligands and their corresponding ruthenium complexes has been reported. nih.govresearchgate.net

The generation of carbenes, in general, can be achieved through various methods, including from diazoalkanes or by base-induced elimination from haloforms. libretexts.orglibretexts.org The specific route chosen would depend on the desired final structure and the reactivity of the starting materials.

Synthesis and Characterization of Transition Metal Complexes (Ag, Cu, Co, Ni, Rh, Ir, Pt)

The 1,8-naphthyridine scaffold readily forms complexes with a wide array of transition metals. The synthesis typically involves the reaction of a metal precursor, such as a halide or perchlorate (B79767) salt, with the naphthyridine ligand in a suitable solvent. The resulting complexes are then characterized using standard analytical techniques including X-ray crystallography, NMR spectroscopy, and elemental analysis.

For instance, complexes of the related 2,7-dimethyl-1,8-naphthyridine (B83737) have been synthesized with various transition metal perchlorates. Similarly, rhenium(I) complexes, such as fac-{ReCl(CO)₃(2,7-dimethyl-1,8-naphthyridine)}, are formed by reacting the ligand with pentacarbonylchlororhenium. Structural analysis confirms that the naphthyridine ligand coordinates in a bidentate fashion. The synthesis of rhodium(I) complexes often involves reacting a rhodium-diolefin precursor with the naphthyridine ligand, leading to mononuclear or dinuclear species depending on the stoichiometry.

Table 1: Examples of Transition Metal Complex Synthesis with 1,8-Naphthyridine Analogues

Metal Precursor Ligand Analogue Solvent Resulting Complex Example
Metal Perchlorates 2,7-Dimethyl-1,8-naphthyridine Not Specified M(2,7-Me₂-napy)ₓ₂ (M = Co, Ni, Cu)
[Re(CO)₅Cl] 2,7-Dimethyl-1,8-naphthyridine Toluene fac-[ReCl(CO)₃(2,7-Me₂-napy)]
[{RhCl(nbd)}₂] 1,8-Naphthyridine (napy) Not Specified [Rh₂(\text{µ}-napy)₂(nbd)₂]²⁺
CoCl₂ 1,8-Naphthyridine (napy) Not Specified [Co(napy)₂Cl₂]

This table is generated based on data from analogous compounds to illustrate synthetic methodologies.

Investigation of Ligand Coordination Modes and Metal-Ligand Bonding

The 1,8-naphthyridine framework can adopt several coordination modes, which dictates the geometry and reactivity of the resulting metal complex. The most common modes are bidentate chelation, monodentate coordination, and bridging between two metal centers.

Bidentate Chelation: The ligand coordinates to a single metal center through both nitrogen atoms, forming a stable chelate ring. This is the most common mode for mononuclear complexes, such as in fac-{ReCl(CO)₃(2,7-dimethyl-1,8-naphthyridine)}, where the ligand is confirmed to be bidentate in both solid and solution states.

Monodentate Coordination: In some cases, particularly with sterically demanding cost-ligands or specific metal geometries, the naphthyridine may coordinate through only one of its nitrogen atoms. This has been observed in certain dicoordinate Cu(I) and Ag(I) perfluoroalkyl complexes.

Bridging Coordination: The planar, rigid structure of the naphthyridine ligand makes it an excellent bridging ligand, capable of holding two metal centers in close proximity. This mode is crucial for the formation of bimetallic and polynuclear complexes, facilitating metal-metal interactions. An example is the dinuclear rhodium complex [Rh₂(µ-napy)₂(nbd)₂]²⁺.

The electronic properties of the ligand

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 7-Chloro-2,4-dimethyl- ias.ac.inmdpi.comnaphthyridine to predict a range of properties with high accuracy.

Geometry optimization using DFT is a fundamental step to predict the most stable three-dimensional conformation of a molecule. For 7-Chloro-2,4-dimethyl- ias.ac.inmdpi.comnaphthyridine, calculations, typically using a functional like B3LYP with a basis set such as 6-31G or higher, are performed to find the lowest energy structure. mdpi.com These optimized geometries can be compared with experimental data from X-ray crystallography when available. Studies on analogous compounds, such as 2,7-dimethyl-1,8-naphthyridine (B83737) and 7-acetylamino-2,4-dimethyl-1,8-naphthyridine, have shown that the 1,8-naphthyridine (B1210474) core is nearly planar. nih.govnih.govnih.gov DFT calculations would be expected to reproduce this planarity, providing detailed bond lengths and angles.

Electronic structure analysis, derived from these calculations, offers insights into the charge distribution across the molecule, identifying electron-rich and electron-deficient regions, which is crucial for understanding its reactivity.

DFT is a powerful tool for predicting various spectroscopic properties, aiding in the structural confirmation of newly synthesized compounds. Time-Dependent DFT (TD-DFT) is particularly useful for calculating the electronic absorption spectra (UV-Vis). For derivatives of 1,8-naphthyridine, TD-DFT has been used to assign absorption bands to specific electronic transitions, such as π→π* transitions, with results that show good agreement with experimental data. ias.ac.in

Furthermore, DFT calculations can predict vibrational frequencies (FT-IR and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgresearchgate.net By comparing these theoretical spectra with experimental ones, researchers can gain confidence in the assigned structure of the molecule.

DFT calculations are instrumental in mapping out potential reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive energy profile for a proposed reaction can be constructed. For instance, in reactions involving derivatives of 2,4-dimethyl-1,8-naphthyridine (B12115749), DFT has been used to study the mechanism of subsequent cyclization reactions. ias.ac.in The calculations can identify the most energetically favorable pathway, explaining why certain products are formed over others. This predictive capability allows chemists to understand complex multi-step syntheses and optimize reaction conditions.

While specific studies on the use of 7-Chloro-2,4-dimethyl- ias.ac.inmdpi.comnaphthyridine in asymmetric catalysis are not prevalent in the searched literature, DFT is a key method for this field. In principle, if this compound were used as a chiral ligand in an asymmetric reaction, DFT could be employed to model the transition states leading to the different enantiomeric products. By comparing the activation energies of these competing pathways, a theoretical enantiomeric excess can be predicted. This insight helps in understanding the origin of enantioselectivity and in the rational design of more effective chiral catalysts.

Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity, and DFT is the primary tool for calculating these orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.communi.cz

The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. muni.cz For 7-Chloro-2,4-dimethyl- ias.ac.inmdpi.comnaphthyridine, the HOMO is expected to be located primarily on the electron-rich naphthyridine ring system, while the LUMO would also be distributed across this scaffold. mdpi.com Analysis of the FMOs can predict the most likely sites for nucleophilic or electrophilic attack. wuxibiology.com

Table 1: Representative Frontier Orbital Energies for Related Heterocyclic Systems (Calculated via DFT)
Compound TypeHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Naphthyridine Derivative 1-6.21-2.513.70 rsc.org
Naphthyridine Derivative 2-5.99-2.613.38 rsc.org
Chlorinated Pyridine (B92270)-7.50-0.806.70 wuxibiology.com
Chlorinated Pyridazine-8.12-1.786.34 wuxibiology.com

Molecular Dynamics and Molecular Docking Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand), such as 7-Chloro-2,4-dimethyl- ias.ac.inmdpi.comnaphthyridine, might interact with a biological macromolecule, typically a protein. These methods are fundamental in drug discovery and design.

Molecular docking predicts the preferred binding mode and affinity of a ligand within the active site of a target protein. researchgate.net Numerous studies have utilized docking to evaluate 1,8-naphthyridine derivatives as potential therapeutic agents. For example, derivatives have been docked into the active sites of the human A2A adenosine (B11128) receptor, topoisomerase II, and the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis. nih.govresearchgate.netnih.gov The results are often reported as a docking score, with more negative values indicating a higher predicted binding affinity.

Following docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time. nih.gov These simulations model the atomic movements of the system, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions, such as hydrogen bonds. nih.gov

Table 2: Molecular Docking Results for Various 1,8-Naphthyridine Derivatives Against Biological Targets
Derivative ClassTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interactions NotedReference
1,8-Naphthyridine-4(1H)-oneHuman A2A Receptor-8.562Binding energy (MMGBSA) of -64.13 kcal/mol nih.gov
2,7-Dimethyl-1,8-naphthyridine Schiff's BaseTopoisomerase II-95.16 (Binding Energy)Intercalation with DNA and H-bonds with protein researchgate.net
1,8-Naphthyridine-3-carbonitrile (B1524053)Mtb InhA (4TZK)-8.424Hydrogen bonding and aromatic interactions nih.gov
1,8-Naphthalimide-ArylsulfonylCarbonic Anhydrase IX (5FL4)-8.39H-bonds with active site residues mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

The rational design of bioactive compounds, including derivatives of the nih.govwalisongo.ac.idnaphthyridine scaffold, heavily implies the use of computational and theoretical chemistry, particularly through Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov While specific QSAR studies focusing exclusively on 7-Chloro-2,4-dimethyl- nih.govwalisongo.ac.idnaphthyridine are not extensively documented in publicly available research, the principles and methodologies are well-established for the broader class of 1,8-naphthyridine derivatives. nih.govresearchgate.netresearchgate.net These studies provide a framework for understanding how the structural features of 7-Chloro-2,4-dimethyl- nih.govwalisongo.ac.idnaphthyridine would be analyzed to predict its biological activity.

QSAR modeling aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. elsevierpure.com This is achieved by correlating variations in molecular descriptors with changes in the observed activity. For 1,8-naphthyridine derivatives, QSAR models have been successfully developed to elucidate the structural requirements for various biological targets. nih.govresearchgate.netresearchgate.net

Detailed Research Findings from Analogous Naphthyridine Derivatives:

Research on related 1,8-naphthyridine compounds has demonstrated the utility of QSAR in identifying key molecular features that govern their bioactivity. For instance, a study on 1,8-naphthyridin-4-ones as photosystem II inhibitors developed a four-parameter QSAR model. nih.gov This model, based on molecular connectivity indices, accounted for approximately 87% of the variation in inhibitory potency and suggested that the position, size, and polarity of substituents are the predominant factors controlling activity. nih.gov

In the context of anticancer research, a robust QSAR model was developed for 1,8-naphthyridine derivatives targeting topoisomerase II, achieving a coefficient of determination (R²) of 0.6991. researchgate.net This indicates a strong correlation between the descriptors used and the observed cytotoxic activity. Similarly, 2D-QSAR models have been developed for naphthyridine derivatives with anti-HIV-1 integrase activity. researchgate.net These models highlighted the importance of polarizability, electronegativity, and the presence of aromatic nitrogen functional groups in determining the inhibitory potency of the compounds. researchgate.net The predictive R² values for the test sets in these models were as high as 0.775, underscoring their predictive power for designing new, more effective derivatives. researchgate.net

For a compound like 7-Chloro-2,4-dimethyl- nih.govwalisongo.ac.idnaphthyridine, a QSAR study would involve calculating a variety of molecular descriptors. These descriptors can be categorized as electronic (e.g., atomic net charge, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP), among others. walisongo.ac.idelsevierpure.com The biological activity of a series of analogues would be measured experimentally, and then statistical methods, such as multiple linear regression (MLR), would be employed to generate a QSAR equation.

Illustrative QSAR Data Table for Hypothetical 7-Chloro-2,4-dimethyl- nih.govwalisongo.ac.idnaphthyridine Analogs:

To illustrate the practical application of QSAR in the rational design of compounds related to 7-Chloro-2,4-dimethyl- nih.govwalisongo.ac.idnaphthyridine, the following interactive data table presents hypothetical data for a series of analogs where substituents are varied at different positions on the naphthyridine core. The table includes common molecular descriptors and a hypothetical biological activity value (e.g., IC₅₀, the half-maximal inhibitory concentration).

CompoundR1-substituentR2-substituentLogPMolecular WeightPolarizability (ų)Predicted IC₅₀ (µM)
7-Chloro-2,4-dimethyl- nih.govwalisongo.ac.idnaphthyridine -CH₃-CH₃2.8206.6721.55.2
Analog 1-H-CH₃2.3192.6420.18.9
Analog 2-CH₃-H2.3192.6420.19.3
Analog 3-CF₃-CH₃3.5260.6622.82.1
Analog 4-CH₃-OCH₃2.5222.6722.44.5
Analog 5-Cl-CH₃3.1227.1022.03.8
Analog 6-NH₂-CH₃1.9207.6822.17.5

This hypothetical data illustrates how systematic changes in the substituents (R1 and R2) on the 7-chloro- nih.govwalisongo.ac.idnaphthyridine scaffold would lead to variations in physicochemical properties (LogP, Molecular Weight, Polarizability) and, consequently, in the predicted biological activity. A QSAR model derived from such data would provide quantitative insights into the structure-activity relationships, guiding the synthesis of more potent and selective compounds. The rational design process for bioactive molecules like 7-Chloro-2,4-dimethyl- nih.govwalisongo.ac.idnaphthyridine is, therefore, a cyclical process of design, synthesis, testing, and QSAR modeling to refine and optimize the lead compound. nih.gov

Based on a comprehensive search of publicly available scientific literature, there is currently insufficient data to generate a detailed article on the advanced applications of the specific chemical compound 7-Chloro-2,4-dimethyl- ossila.comresearchgate.netnaphthyridine across the requested fields of medicinal chemistry.

The available literature focuses on the broader class of ossila.comresearchgate.netnaphthyridine derivatives, which are indeed recognized for a wide range of biological activities and are a subject of intense research in drug discovery. researchgate.netresearchgate.netmdpi.comdntb.gov.ua For instance, compounds such as nalidixic acid and its fluoroquinolone analogs (e.g., enoxacin) are well-known antibacterial agents that target bacterial DNA gyrase. nih.govnih.gov Other derivatives have been investigated for their potential in treating cancer, inflammation, and viral infections like HIV. researchgate.netdntb.gov.ua

However, the research is highly specific to the nature and position of substituent groups on the naphthyridine core. The biological profile of one derivative cannot be extrapolated to another. The specific compound, 7-Chloro-2,4-dimethyl- ossila.comresearchgate.netnaphthyridine, appears to be a chemical intermediate used in the synthesis of more complex molecules rather than an end-product studied for its own therapeutic properties.

Without dedicated studies on 7-Chloro-2,4-dimethyl- ossila.comresearchgate.netnaphthyridine , it is not possible to provide a scientifically accurate and informative article that adheres to the strict outline provided. Any attempt to do so would be speculative and would not meet the required standard of evidence-based scientific reporting. Further research would be needed to elucidate the potential advanced applications of this particular compound.

Advanced Applications of Naphthyridine Derivatives in Research

Medicinal Chemistry and Drug Discovery

Receptor and Enzyme Target Modulation

Kinase Inhibition (e.g., EGFR, Protein Kinase)

Naphthyridine derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Syntheses of 6-substituted-4-anilino nih.govnih.gov and nih.govnih.gov naphthyridine-3-carbonitriles have been described for their potential as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. nih.gov Comparative studies revealed that derivatives with a 1,7-naphthyridine (B1217170) core can maintain high potency, while those with a 1,8-naphthyridine (B1210474) core are significantly less active. nih.gov This difference in activity is supported by molecular modeling observations. nih.gov

Furthermore, various naphthyridine derivatives have been reported to inhibit a range of protein kinases, including PI3Kδ, CK2, Akt1/2, Tpl2, and MET, highlighting their potential in treating cancer and inflammatory diseases. nih.gov For instance, 2,7-naphthyridone derivatives have been identified as novel leads for inhibiting c-Kit and VEGFR-2 kinases. nih.gov Specifically, certain 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have demonstrated potent c-Kit inhibitory activity. nih.gov

Novel 1,5- and 1,7-naphthyridine derivatives have also been designed as potent kinase inhibitors of the fibroblast growth factor receptor (FGFR) family (FGFR1, 2, 3, and 4). manchester.ac.ukresearchgate.net Optimization of initial hits led to a chemical series with nanomolar affinity for these FGFRs, cellular activity, and selectivity against VEGFR-2. manchester.ac.ukresearchgate.net

Table 1: Kinase Inhibition by Naphthyridine Derivatives

Derivative Class Target Kinase Key Findings Reference
6-substituted-4-anilino nih.govnih.govnaphthyridine-3-carbonitriles EGFR High potency as reversible and irreversible inhibitors. nih.gov
6-substituted-4-anilino nih.govnih.govnaphthyridine-3-carbonitriles EGFR Significantly less active compared to 1,7-naphthyridine counterparts. nih.gov
2,7-Naphthyridone derivatives c-Kit, VEGFR-2 Identified as a novel lead structure for c-Kit and VEGFR-2 inhibition. nih.gov
1,5- and 1,7-Naphthyridine derivatives FGFR1, 2, 3, 4 Potent kinase inhibitors with nanomolar affinity and cellular activity. manchester.ac.ukresearchgate.net
Adenosine (B11128) Receptor Agonism/Antagonism

Adenosine receptors, which are G-protein coupled receptors, play significant roles in various physiological processes, making them attractive drug targets. Naphthyridine derivatives have been developed as potent and selective ligands for these receptors.

A series of 1,8-naphthyridine derivatives featuring a phenyl group at position 2 and various substituents at positions 4 and 7 were synthesized and evaluated as antagonists for the A1 adenosine receptor subtype. nih.govacs.org Many of these compounds exhibited low nanomolar affinity for A1 receptors, with some showing subnanomolar affinity and a high degree of selectivity over A2A and A3 receptors. nih.govacs.org Notably, substitution at the 7-position with an electron-withdrawing group, such as a chloro group, was found to significantly modulate affinity. nih.govacs.org The 7-chloronaphthyridine derivative, in particular, displayed remarkable A1 selectivity and high affinity. nih.govacs.org

GABA Receptor Interactions

Gamma-aminobutyric acid (GABA) receptors are the primary inhibitory neurotransmitter receptors in the central nervous system. Modulators of GABA-A receptors are crucial for treating anxiety, epilepsy, and sleep disorders.

Research into novel 1,6-naphthyridinone derivatives has identified them as potent and selective negative allosteric modulators (NAMs) of the α5-GABA-A receptor. nih.gov These compounds were developed through a scaffold-hopping strategy and demonstrated metabolic stability and cardiac safety. nih.gov The relocation of an oxo acceptor function and modulation of physicochemical properties resulted in novel 1,6-naphthyridines with an improved profile, combining good potency and selectivity. nih.gov

GABA-A receptors are typically composed of two α, two β, and one γ2 subunit. nih.gov While benzodiazepines act at the α+/γ2− interface, other drugs like barbiturates and anesthetics interact within the transmembrane domain. nih.gov The development of drugs that interact with the α+β− binding sites of GABA-A receptors could expand the range of addressable receptor subtypes for therapeutic intervention. nih.gov

Serotonin (B10506) Receptor (5-HT3, 5-HT4) Antagonism

Serotonin (5-HT) receptors are involved in a multitude of physiological functions, and their antagonists are used to treat conditions like nausea and irritable bowel syndrome.

One study investigated 2-(4-phenylpiperazin-1-yl)-1,8-naphthyridine-3-carboxylic acid as a 5-HT₃ receptor antagonist. nih.gov This compound demonstrated antidepressant-like effects in rodent models, which were suggested to be mediated by its interaction with the serotonergic system. nih.gov The effects were blocked by an inhibitor of serotonin synthesis and a 5-HT₃ receptor agonist, providing evidence for its mechanism of action. nih.gov

Cannabinoid Receptor (CB2) Agonism

The cannabinoid receptor 2 (CB2) is primarily expressed in the immune system and is a target for anti-inflammatory and analgesic therapies without the psychoactive effects associated with CB1 receptor activation.

Several studies have focused on the synthesis and evaluation of 1,8-naphthyridine derivatives as selective CB2 receptor agonists. nih.govnih.gov A series of new 1,8-naphthyridine and quinoline (B57606) derivatives showed high affinity and selectivity for the CB2 receptor. nih.gov Further research on 1,8-naphthyridin-2(1H)-one-3-carboxamides revealed that functionalization at position 1 or 6 of the naphthyridine scaffold can control their functional activity. acs.orgmdpi.com Specifically, the introduction of substituents at the C-6 position can switch the compound's activity from agonistic to antagonistic or inverse agonistic. acs.orgrsc.org

Table 2: CB2 Receptor Activity of Naphthyridine Derivatives

Derivative Class Activity Key Findings Reference
1,8-Naphthyridine and quinoline derivatives Selective CB2 agonists High CB2 affinity and selectivity over CB1. nih.gov
1,8-Naphthyridin-2(1H)-one-3-carboxamides Agonists and Antagonists/Inverse Agonists Substituents at C-6 position determine the switch in functionality. acs.orgrsc.org
Quinolone- and 1,8-naphthyridine-3-carboxamides Selective CB2 agonists Showed anticancer and immunomodulatory activity. nih.gov
Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, and their inhibitors have therapeutic applications in inflammatory and neurological disorders.

Synthetic studies have identified 1,8-naphthyridin-2(1H)-one derivatives as selective inhibitors of phosphodiesterase type 4 (PDE4). nih.gov Some of these compounds demonstrated selective inhibitory activity against PDE4 from human peripheral blood cells with no effect on other PDE types. nih.gov Additionally, novel 1,7- and 2,7-naphthyridine (B1199556) derivatives have been developed as potent and highly specific PDE5 inhibitors. nih.gov One 2,7-naphthyridine derivative exhibited potent PDE5 inhibition with excellent selectivity against other PDEs. nih.gov

Anti-mycobacterial Activity and Rational Drug Design

The rise of drug-resistant tuberculosis has necessitated the discovery of new anti-mycobacterial agents. Naphthyridine derivatives have shown promise in this area. researchgate.net

The 4-oxo-1,8-naphthyridine-3-carboxylic acid scaffold is the basis for several antibacterial drugs, with nalidixic acid being the first of this class. nih.gov These compounds function by inhibiting bacterial DNA gyrase. nih.gov

In a recent study, twenty-eight 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives were designed and synthesized using a molecular hybridization approach. nih.govrsc.org These compounds were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govrsc.org One derivative, ANA-12, showed prominent anti-tuberculosis activity. nih.govrsc.org Molecular docking studies suggested that these compounds may act by inhibiting the enoyl-ACP reductase (InhA) of M. tuberculosis. nih.govrsc.org

Ligand Design and Supramolecular Chemistry

The rigid, planar structure of the 1,8-naphthyridine core is a foundational element in the design of highly specific and efficient ligands. The strategic placement of substituents on this scaffold allows for the fine-tuning of electronic properties and steric hindrance, which are critical for its function in organometallic chemistry and molecular recognition.

Development of N-Heterocyclic Carbene Ligands for Organometallic Chemistry

N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis, often serving as alternatives to traditional phosphine (B1218219) ligands. The synthesis of novel NHC ligands with unique steric and electronic profiles is a continuous pursuit in the field. The 7-Chloro-2,4-dimethyl- google.comgoogle.comnaphthyridine molecule has been successfully utilized as a starting material for the creation of a planar, π-conjugated naphthyridine-based N-heterocyclic carbene ligand.

The synthesis of the NHC precursor, a triazolo[4,3-a] google.comgoogle.comnaphthyridin-9-ylidene, commences with the nucleophilic substitution of the chlorine atom in 7-chloro-2,4-dimethyl-1,8-naphthyridine with phenylhydrazine. This is followed by a series of reactions including acidification, anion exchange, and condensation with triethyl orthoformate to yield the desired ligand precursor, HL·(PF6), where L represents 2,4-dimethyl-8-phenyl google.comnih.govnih.govtriazolo[4,3-a] google.comgoogle.comnaphthyridin-9-ylidene. nih.gov This precursor can then be used to generate various transition-metal complexes. For instance, silver, copper, cobalt, and nickel complexes have been synthesized and characterized. nih.gov The resulting NHC ligand exhibits a planar structure which is a desirable trait for certain catalytic applications.

The copper complex derived from this ligand, CuL(CH3CN)2, has demonstrated excellent catalytic activity in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. nih.gov This highlights the potential of using 7-Chloro-2,4-dimethyl- google.comgoogle.comnaphthyridine as a scaffold to develop robust and efficient catalysts for important organic transformations.

Interactive Data Table: Synthesis of an NHC Precursor from 7-Chloro-2,4-dimethyl- google.comgoogle.comnaphthyridine
StepReactant(s)Reagent(s)ProductPurpose
17-Chloro-2,4-dimethyl-1,8-naphthyridinePhenylhydrazineIntermediate hydrazine (B178648) derivativeNucleophilic substitution of the chloro group
2Intermediate hydrazine derivativeAcidAcidified intermediateProtonation
3Acidified intermediateAnion exchange resinAnion-exchanged intermediateCounter-ion exchange
4Anion-exchanged intermediateTriethyl orthoformateHL·(PF6)Cyclization to form the triazole ring

Design of Ligands for Selective Nucleic Acid Recognition

The ability of small molecules to recognize and bind to specific sequences or structures within DNA and RNA is of great interest for diagnostics and therapeutics. The 1,8-naphthyridine core is an excellent platform for designing such molecules due to its ability to form specific hydrogen bonds with nucleobases.

Derivatives of 2-amino-1,8-naphthyridine are particularly adept at recognizing guanine (B1146940) (G) bases. The arrangement of hydrogen bond donors and acceptors on the 2-amino-1,8-naphthyridine ring is complementary to the hydrogen bonding face of guanine, allowing for the formation of a stable G-naphthyridine base pair. While direct studies on 7-Chloro-2,4-dimethyl- google.comgoogle.comnaphthyridine for this purpose are not extensively documented, the functionalization of the 2,4-dimethyl-1,8-naphthyridine (B12115749) scaffold at the 7-position (via displacement of the chloro group) with an amino group would yield a derivative poised for guanine recognition. The methyl groups at positions 2 and 4 can be used to modulate solubility and steric interactions, potentially enhancing binding affinity and selectivity.

Building on the principle of guanine recognition, dimeric 1,8-naphthyridine ligands have been developed to target G-G mismatched base pairs in DNA. These dimers, where two naphthyridine units are connected by a flexible linker, can effectively bind to and stabilize G-G mismatches. The design of such molecules often involves derivatizing the naphthyridine core to optimize binding.

Furthermore, expanded trinucleotide repeats (TNRs) are the genetic basis for a number of neurodegenerative diseases. Small molecules that can selectively bind to these repeat sequences are of significant therapeutic interest. Dimers of 2-amino-1,8-naphthyridine have been shown to bind to cytosine-rich sequences, which are relevant to certain TNR disorders. nih.gov A study on various 2-amino-1,8-naphthyridine dimers connected at different positions revealed that the linkage position significantly impacts binding affinity and specificity for both DNA and RNA. nih.gov For instance, a dimer with two 2-amino-1,8-naphthyridine units linked at the C7 position showed high affinity for C/CC and T/CC motifs in double-stranded DNA. nih.gov This underscores the potential of using the 7-position of the 2,4-dimethyl-1,8-naphthyridine core, made accessible by the chloro substituent, as a key attachment point for creating ligands that can recognize specific nucleic acid structures.

Interactive Data Table: Binding Affinities of a C7-Linked 2-Amino-1,8-Naphthyridine Dimer (ANP77)
Target MotifNucleic AcidBinding Affinity
C/CCdsDNAHigh
T/CCdsDNAHigh

Data based on findings for ANP77, a related C7-linked dimer. nih.gov

Self-Assembly Processes and Supramolecular Architectures

The directional hydrogen-bonding capabilities and the potential for π-π stacking interactions make 1,8-naphthyridine derivatives excellent candidates for the construction of well-defined supramolecular assemblies. The self-assembly of these molecules can lead to the formation of intricate architectures such as tapes, helices, and grids.

Catalysis and Industrial Applications

The application of 1,8-naphthyridine derivatives extends into the realm of catalysis, primarily through their use as ligands for transition metals. The resulting metal complexes can exhibit catalytic activity in a variety of organic reactions. The industrial applications of 7-Chloro-2,4-dimethyl- google.comgoogle.comnaphthyridine are primarily as a versatile intermediate in the synthesis of more complex molecules.

The chloro-substituent at the 7-position is a key functional handle that allows for the facile introduction of other functional groups through nucleophilic substitution reactions. This reactivity is crucial for its role as a building block in the synthesis of pharmaceuticals and other high-value chemicals. For instance, related chloro-naphthyridines are used in palladium-catalyzed cross-coupling reactions to form C-N and C-C bonds, which are fundamental transformations in organic synthesis.

While direct, large-scale industrial processes utilizing 7-Chloro-2,4-dimethyl- google.comgoogle.comnaphthyridine as a catalyst are not widely reported, its role as a precursor to catalytically active species is of significant importance. As mentioned in section 6.2.1, its derivative has been shown to form a copper complex that catalyzes the CuAAC reaction. nih.gov This demonstrates the potential for developing catalytic systems based on this scaffold. The broader class of 1,8-naphthyridine-metal complexes has been investigated for various catalytic applications, and the functionalization of 7-Chloro-2,4-dimethyl- google.comgoogle.comnaphthyridine provides a pathway to new catalysts with potentially enhanced activity and selectivity.

Application of Naphthyridine-Derived Metal Complexes in Organic Transformations

The compound 7-Chloro-2,4-dimethyl- ekb.egacs.orgnaphthyridine serves as a key precursor for the synthesis of sophisticated ligands, such as planar π-conjugated N-heterocyclic carbenes (NHCs). These ligands are instrumental in forming stable and catalytically active transition-metal complexes.

A notable example involves the reaction of 7-chloro-2,4-dimethyl-1,8-naphthyridine with phenylhydrazine, followed by acidification, anion exchange, and condensation, to produce a ekb.egrsc.orgnih.govtriazolo[4,3-a] ekb.egacs.orgnaphthyridin-9-ylidene based NHC precursor. acs.org This ligand has been used to synthesize a variety of metal complexes with silver (Ag), copper (Cu), cobalt (Co), and nickel (Ni). acs.org

The resulting copper complex, in particular, has demonstrated significant catalytic activity. It efficiently catalyzes the Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, even in an air atmosphere at a moderate temperature of 50 °C. acs.org Similarly, naphthyridine-functionalized NHC complexes have been employed in the hydrogen-transfer reduction of α,β-unsaturated carbonyl compounds. acs.org Manganese(I) complexes featuring a 1,8-naphthyridine-N-oxide scaffold have proven effective in the α-alkylation of ketones with primary alcohols, showcasing the versatility of naphthyridine-based catalysts. acs.org The catalytic efficiency is broad, covering various ketones and alcohols, and has been applied to complex bioactive steroids. acs.org

Table 1: Catalytic Applications of Naphthyridine-Derived Metal Complexes

Catalyst/Complex Type Reaction Substrates Key Findings Reference
Copper(I)-NHC Complex Azide–Alkyne Cycloaddition (CuAAC) 2,2,6,6-tetramethylpiperidinyl-1-oxy-tethered alkynes Excellent catalytic activity in an air atmosphere at 50 °C. acs.org
Manganese(I)-Naphthyridine-N-oxide Complex α-Alkylation of Ketones Ketones and primary alcohols Broad substrate scope, including bioactive steroids like progesterone. acs.org
Iridium-Boryl Complex Alkene Hydrogenation Octene, Styrene High turnover frequency (TOF) of 1000 per hour. nih.gov
Rhodium-Alumanyl Complex C-H Activation Pyridine (B92270) Selective C-H activation at the 2-position. nih.gov

Development of Chiral Naphthyridine-Based Ligands for Asymmetric Catalysis

The development of chiral ligands is paramount in asymmetric catalysis for producing enantiomerically pure compounds, which is critical in the pharmaceutical industry. The 1,8-naphthyridine framework has been successfully integrated into novel chiral ligand designs.

A significant advancement is the creation of a class of chiral naphthyridine diimine (NDI) ligands. nih.govresearchgate.netepfl.ch These ligands are synthesized from C₂-symmetric 2,6-di-(1-arylethyl)anilines. researchgate.netepfl.chscilit.com The rigid NDI ligand platform, particularly when incorporating fluorinated aryl side arms, has been instrumental in enabling highly effective nickel-catalyzed asymmetric reactions. nih.govresearchgate.net

One of the premier applications of this ligand class is in the reductive Ni-catalyzed enantioselective alkylidene transfer from 1,1-dichloroalkenes to olefins. epfl.ch This transformation provides direct access to a wide array of synthetically valuable alkylidenecyclopropanes in high yields and with excellent enantioselectivities (up to 96:4 er). researchgate.net The success of this reaction relies on the unique redox-active nature of the NDI ligand, which is believed to act as an electron reservoir, stabilizing the nickel catalyst throughout the catalytic cycle. epfl.ch The development of such ligands represents a crucial step forward in modern chemical synthesis, expanding the toolbox for constructing complex chiral molecules. nih.gov

Table 2: Performance of Chiral NDI*-Nickel Catalyst in Asymmetric Alkylidenecyclopropanation

Olefin Substrate Alkylidene Precursor Yield Enantiomeric Ratio (er) Reference
Styrene 1,1-dichloro-4-phenyl-1-butene 92% 95:5 researchgate.netepfl.ch
4-Fluorostyrene 1,1-dichloro-4-phenyl-1-butene 95% 96:4 researchgate.netepfl.ch
N-allyl-N-tosyl aniline 1,1-dichloro-4-phenyl-1-butene 85% 94:6 researchgate.netepfl.ch

Role as Intermediates in Pharmaceutical and Agrochemical Synthesis

Chlorinated naphthyridines, including 7-Chloro-2,4-dimethyl- ekb.egacs.orgnaphthyridine and its close analogs, are versatile intermediates in the synthesis of more complex heterocyclic structures with potential biological activity. ekb.egresearchgate.net The chlorine atom at the C7 position is a key functional group that can be displaced by various nucleophiles, allowing for the construction of diverse molecular libraries.

For instance, 7-amino-2-chloro-4-methyl-1,8-naphthyridine has been reacted with active organic compounds like propanedinitrile and diethylpropanedioate to synthesize polyfused naphthyridine derivatives. researchgate.net Another synthetic route involves the reaction of N-(7-chloro-5-methyl-1,8-naphthyridine-2-yl)acetamide with thioacetamide (B46855) to create mercapto derivatives that serve as intermediates for further synthesis. researchgate.net

In a more targeted approach towards therapeutic agents, the 1,8-naphthyridine scaffold is recognized for its presence in numerous compounds with a wide range of biological activities, including anti-tubercular, anti-bacterial, and anti-inflammatory properties. nih.govrsc.org A molecular hybridization strategy, combining the 1,8-naphthyridine core with other pharmacophores like piperazine (B1678402) and benzamide, has been used to design and synthesize new anti-tubercular agents. rsc.org The synthesis often starts from a 2-chloro-1,8-naphthyridine (B101967) derivative, which is reacted with N-boc-piperazine in DMF, demonstrating the role of the chloro-naphthyridine as a crucial building block in medicinal chemistry research. rsc.org

Advanced Materials Science

The unique electronic and photophysical properties of the 1,8-naphthyridine core make it a privileged scaffold in materials science, particularly for the development of photoactive and luminescent materials.

Development of Photoactive Materials (General Naphthyridine Derivatives)

Photoactive materials are substances that interact with light to alter their own properties or the properties of the light itself. mdpi.com The extended π-conjugated system of the naphthyridine ring is fundamental to its use in such materials. By chemically modifying the naphthyridine core, researchers can fine-tune its photophysical characteristics.

For example, expanding the π-conjugation by introducing arylethynyl groups onto a heterocyclic core via Sonogashira cross-coupling reactions is a common strategy to create materials with desirable fluorescence properties. beilstein-journals.org This approach, applied to related heterocyclic systems like acridines, has yielded molecules with high quantum yields. beilstein-journals.org The substituents on the aryl groups can further influence the photophysical properties, allowing for the rational design of materials for specific applications. beilstein-journals.org Naphthyridine derivatives, due to their inherent electronic structure and susceptibility to such modifications, are promising candidates for a range of photoactive applications, including nonlinear optical materials, photochromics, and components in organic electronic devices. mdpi.com

Luminescent Metal Complexes for Optoelectronic Applications

Luminescent transition metal complexes are at the forefront of research for optoelectronic applications such as organic light-emitting diodes (OLEDs) and chemical sensors. numberanalytics.com The 1,8-naphthyridine unit is an excellent bidentate chelating ligand that forms stable, highly luminescent complexes with various transition metals, including iridium(III), ruthenium(II), and copper(I). nih.govpolyu.edu.hk

These heavy metal atoms facilitate intersystem crossing to access triplet excited states, leading to phosphorescence, which is characterized by long-lived excited states and high quantum yields. nih.gov The rigid nature of the naphthyridine ligand helps to minimize non-radiative decay pathways, thereby enhancing luminescence efficiency. rsc.org The emission color of these complexes can be systematically tuned by modifying the ligands, for instance, by altering the degree of π-conjugation or by introducing electron-donating or -withdrawing groups. nih.gov

Metal-ion doped thin films incorporating such complexes are being developed for flat-panel displays, solid-state lighting, and optical waveguides. rsc.org Multinuclear complexes, where multiple metal centers are held in close proximity by naphthyridine-based ligands, represent an emerging class of materials with unique excited-state dynamics, offering new possibilities for advanced optoelectronic devices. escholarship.orgunipd.it

Table 3: Photophysical Properties of Selected Naphthyridine-Related Metal Complexes

Metal Center Ligand Type Absorption Max (λabs, nm) Emission Max (λem, nm) Application Area Reference
Iridium(III) Cyclometalated Naphthalene-based 450-500 581 Optoelectronics, Bioimaging nih.gov
Rhenium(I) Chromone-alkynyl conjugate ~350 ~550 Bioimaging nih.gov
Platinum(II) General Phosphorescent Varies Varies Organic Light-Emitting Diodes (OLEDs) polyu.edu.hk
Copper(I) General Phosphorescent Varies Varies Organic Light-Emitting Diodes (OLEDs) polyu.edu.hk

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 7-Chloro-2,4-dimethyl-[1,8]naphthyridine derivatives?

  • Methodological Answer : The synthesis typically involves:

  • Friedländer condensation : Reacting 2-aminopyridine derivatives with ketones or aldehydes under acidic conditions (e.g., polyphosphoric acid) to form the naphthyridine core .
  • Vilsmeier–Haack formylation : Used to introduce aldehyde groups at position 3 of the naphthyridine scaffold, enabling further functionalization (e.g., chalcone or pyridine conjugates) .
  • Nucleophilic substitution : Chlorine at position 7 can be replaced with amines or thiols under controlled conditions .
  • Example yields: Derivatives like 3-tolylpyrazoline (4d) and 4-bromophenyl pyridine (8d) are synthesized with yields ranging from 51% to 91% .

Q. How are 1,8-naphthyridine derivatives characterized structurally?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., δ 2.58 ppm for methyl groups in 10b) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., m/z 488 for 10b) .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., ν 2132 cm⁻¹ for nitriles in 10b) .
  • X-ray crystallography : Resolves planar geometry and π-π interactions (e.g., dihedral angle of 3.08° in dibenzo derivatives) .

Q. What preliminary biological screening models are used for antitumor activity evaluation?

  • Methodological Answer :

  • In vitro cytotoxicity assays : MCF7 (breast cancer) cell lines are standard models. Compounds like 10c and 8d show IC₅₀ values as low as 1.47–1.68 μM, compared to staurosporine (IC₅₀ = 4.51 μM) .
  • DNA intercalation studies : UV-Vis titration and fluorescence quenching to assess binding affinity (e.g., derivatives with pyridine/pyrazoline substituents show enhanced intercalation) .

Advanced Research Questions

Q. How do structural modifications at position 3 influence the antitumor activity of this compound?

  • Methodological Answer :

  • Substituent effects :
  • Electron-withdrawing groups (e.g., nitro, bromo): Enhance DNA intercalation and cytotoxicity (e.g., 8d with 4-bromophenyl: IC₅₀ = 1.62 μM) .
  • Hydrophobic moieties (e.g., arylpyridine): Improve cell membrane permeability (e.g., 10c with 4-tolyl: IC₅₀ = 1.47 μM) .
  • Heterocyclic conjugates : Pyridine and pyrazoline rings increase planarity, strengthening π-π stacking with DNA base pairs .
  • Data table :
DerivativeSubstituent at C3IC₅₀ (μM)
10c4-Tolylpyridine1.47
8d4-Bromophenyl1.62
4d3-Tolylpyrazoline1.68

Q. What mechanistic insights explain contradictory cytotoxicity results across studies?

  • Methodological Answer :

  • Biological target variability : Some derivatives act as adenosine A1-R antagonists (e.g., CAS 286411-09-4) , while others inhibit DNA gyrase or topoisomerases .
  • Cell line specificity : Activity varies with cancer type; e.g., MCF7 cells are sensitive to naphthyridine-DNA intercalation, while HepG2 may require alternative pathways .
  • Experimental design factors : Differences in assay conditions (e.g., serum concentration, exposure time) can alter IC₅₀ reproducibility .

Q. How can computational methods optimize the design of 1,8-naphthyridine-based therapeutics?

  • Methodological Answer :

  • Molecular docking : Predict binding affinity to targets like DNA (e.g., AutoDock Vina for intercalation energy calculations) .
  • QSAR modeling : Relate substituent hydrophobicity (logP) or polar surface area (PSA) to cytotoxicity (e.g., derivatives with PSA < 90 Ų show better membrane penetration) .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., 10c has high GI absorption but moderate blood-brain barrier permeability) .

Methodological Challenges and Solutions

Q. How to resolve low yields in multi-step syntheses of naphthyridine derivatives?

  • Answer :

  • Catalyst optimization : Use ionic liquids (e.g., [Bmim]BF₄) to enhance Friedländer reaction efficiency (yields up to 80%) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 10h to 2h for chalcone derivatives) .
  • Purification strategies : Column chromatography with gradient elution (e.g., petroleum ether:ethyl acetate 96:4) improves purity .

Q. What strategies validate the biological specificity of 1,8-naphthyridine derivatives?

  • Answer :

  • Selectivity assays : Compare activity against non-cancerous cell lines (e.g., HEK293) to confirm tumor-specific cytotoxicity .
  • Target knockdown : siRNA silencing of suspected targets (e.g., DNA gyrase) to confirm mechanism .
  • Metabolic stability testing : Liver microsome assays to identify derivatives prone to rapid CYP450-mediated degradation .

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Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-2,4-dimethyl-[1,8]naphthyridine
Reactant of Route 2
7-Chloro-2,4-dimethyl-[1,8]naphthyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.